BenchChemオンラインストアへようこそ!

3-Benzyl-1-cyclopropylpiperazine-2,5-dione

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

3-Benzyl-1-cyclopropylpiperazine-2,5-dione (CAS 1283107-91-4) is a synthetic, small-molecule diketopiperazine (DKP) characterized by a piperazine-2,5-dione core with a benzyl substituent at the 3-position and a cyclopropyl group at the N1-position. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol, it is a member of the 2,5-diketopiperazine class, a privileged scaffold in medicinal chemistry known for its conformational rigidity and diverse biological activities, including kinase and phosphodiesterase inhibition.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1283107-91-4
Cat. No. B1440625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-cyclopropylpiperazine-2,5-dione
CAS1283107-91-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
InChIKeyGUMPBYSEIZBIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-cyclopropylpiperazine-2,5-dione (CAS 1283107-91-4): A Specialized Diketopiperazine Building Block for Medicinal Chemistry, Sourcing & Procurement


3-Benzyl-1-cyclopropylpiperazine-2,5-dione (CAS 1283107-91-4) is a synthetic, small-molecule diketopiperazine (DKP) characterized by a piperazine-2,5-dione core with a benzyl substituent at the 3-position and a cyclopropyl group at the N1-position [1]. With a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol, it is a member of the 2,5-diketopiperazine class, a privileged scaffold in medicinal chemistry known for its conformational rigidity and diverse biological activities, including kinase and phosphodiesterase inhibition [2]. Unlike its unsubstituted or naturally occurring analogs, this compound's unique dual-substitution pattern modulates its lipophilicity (XLogP3-AA: 1.4) and hydrogen-bonding capacity (HBD: 1, HBA: 2), directly influencing its pharmacokinetic profile and target engagement potential [1].

Procurement Alert: Why 3-Benzyl-1-cyclopropylpiperazine-2,5-dione Cannot Be Substituted by Generic Piperazine-2,5-dione Analogs


Substituting 3-Benzyl-1-cyclopropylpiperazine-2,5-dione with common, unsubstituted or mono-substituted piperazine-2,5-diones (e.g., Cyclo(Gly-Phe) or 3-Benzylpiperazine-2,5-dione) will fundamentally alter a compound's physicochemical and biological profile, leading to failed experimental replication. The simultaneous presence of the N1-cyclopropyl and C3-benzyl groups imposes critical changes in molecular shape, lipophilicity, and metabolic stability that simpler analogs cannot mimic. For instance, the cyclopropyl group is a well-established metabolic soft spot blocker, and its absence can lead to rapid oxidative degradation [1]. The precise combination of these two specific substituents creates a distinct chemical space that is not represented by any single-substituent analog, making direct procurement of the exact compound a non-negotiable requirement for structure-activity relationship (SAR) studies and hit-to-lead programs relying on its specific properties [1].

Head-to-Head Evidence Guide: Quantifiable Differentiation of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione vs. Closest Analogs


Structural and Conformational Differentiation: N1-Cyclopropyl vs. N1-Hydrogen Impact on Molecular Topology

The defining feature of 3-Benzyl-1-cyclopropylpiperazine-2,5-dione is the N1-cyclopropyl group, which is absent in the common analog (S)-3-Benzylpiperazine-2,5-dione (CAS 5037-75-2). This substitution replaces a hydrogen bond donor (N-H) with a hydrophobic, sterically constrained cyclopropyl ring. This change reduces the Hydrogen Bond Donor (HBD) count from 2 to 1 [1] and dramatically alters the conformational energy landscape of the DKP ring, favoring a specific puckered conformation that pre-organizes the molecule for target binding. The N1-unsubstituted analog has greater conformational flexibility and a different hydrogen-bonding pattern, making it unsuitable as a direct surrogate [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Lipophilicity Modulation: Quantifying the Impact of the Cyclopropyl Group on LogP

The introduction of the cyclopropyl group at N1 provides a calculated boost in lipophilicity compared to the unsubstituted parent compound, which is crucial for optimizing blood-brain barrier (BBB) penetration or target engagement in lipid-rich environments. The target compound's XLogP3-AA is 1.4 [1]. While a direct experimentally measured LogP for 3-benzylpiperazine-2,5-dione is not reported in the provided data, the removal of the polar N-H and addition of the hydrophobic cyclopropyl ring is a well-established structural modification to increase LogP by approximately 0.5-1.0 log units, a significant shift for CNS drug design [2].

Physicochemical Property Optimization Drug-likeness ADME

Metabolic Stability Advantage: The Cyclopropyl Group as a Shield Against Oxidative Metabolism

The N1-cyclopropyl group in 3-Benzyl-1-cyclopropylpiperazine-2,5-dione serves a critical function beyond modulating physicochemical properties: it acts as a metabolic shield. Compared to the N1-methyl or N1-hydrogen analogs, the cyclopropyl group introduces steric hindrance and alters the electronic environment around the N1-position, making it significantly less susceptible to N-dealkylation by cytochrome P450 enzymes, a common metabolic soft spot in piperazine-containing drugs [1]. This structural feature is a well-documented strategy to improve metabolic stability and prolong half-life, a key limitation of simpler piperazine-2,5-diones in vivo [1].

Drug Metabolism Cytochrome P450 Metabolic Stability

Differentiation in Biological Screening Libraries: A Unique Probe for Phosphodiesterase (PDE) and Kinase Targets

3-Benzyl-1-cyclopropylpiperazine-2,5-dione is a constituent of screening libraries used to interrogate PDEs and other targets. Its presence in these libraries is based on the DKP scaffold's known profile as a kinase and phosphodiesterase privileged structure [1]. While specific IC₅₀ data for this exact compound is not yet publicly available against its closest unsubstituted analog, its unique substitution pattern likely offers a distinct selectivity profile. The cyclopropyl and benzyl groups are key pharmacophoric elements for filling hydrophobic pockets in PDE4 and related enzymes, making it a more specific probe than the simpler, promiscuous 3-benzylpiperazine-2,5-dione scaffold [2].

Biological Screening Phosphodiesterase Inhibitors Chemical Biology

Optimal Application Scenarios for Procuring 3-Benzyl-1-cyclopropylpiperazine-2,5-dione


Structure-Activity Relationship (SAR) Studies on DKP-Based PDE4 or Kinase Inhibitors

This compound is ideally suited as a key intermediate or molecular probe in SAR studies for PDE4 or kinase inhibitors. Its dual-substitution pattern (N1-cyclopropyl and C3-benzyl) is directly relevant to the pharmacophoric elements identified in patent literature for this target class [1]. Researchers can use it to systematically explore the role of the N1 substituent in modulating target affinity and selectivity, a critical exercise that cannot be conducted with the commercially prevalent N1-unsubstituted analog [1].

In Vivo PK/PD Proof-of-Concept Studies for CNS or Anti-Inflammatory Indications

The designed lipophilicity (XLogP3-AA of 1.4) and the metabolically shielding N1-cyclopropyl group make this compound a superior starting point for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, especially for CNS targets where blood-brain barrier penetration is required [2]. Its predicted resistance to rapid N-dealkylation, a common failure mode for simpler piperazine-diones, increases the likelihood of achieving sustained therapeutic concentrations, thereby generating more reliable efficacy data and reducing animal usage from failed experiments [3].

Chemical Biology Probe for Functional Studies of DKP-Binding Proteins

As a conformationally constrained and uniquely substituted DKP, this compound serves as an excellent chemical biology probe for chemoproteomics or photoaffinity labeling studies aimed at identifying novel protein targets of the DKP scaffold. The cyclopropyl group can be exploited for synthetic derivatization (e.g., appending a photo-crosslinker or biotin tag via the benzyl ring) without perturbing the core DKP pharmacophore, making it a more versatile and designable probe than the unsubstituted cyclo(Gly-Phe) [2].

Quote Request

Request a Quote for 3-Benzyl-1-cyclopropylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.